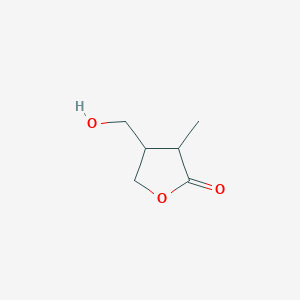

4-(Hydroxymethyl)-3-methyloxolan-2-one

Description

4-(Hydroxymethyl)-3-methyloxolan-2-one is a cyclic ester (lactone) with a hydroxymethyl substituent at position 4 and a methyl group at position 3 on the oxolane (tetrahydrofuran) ring. Its molecular formula is C₆H₁₀O₃ (molecular weight: 130.14 g/mol). This compound belongs to the oxolan-2-one family, characterized by a five-membered lactone ring.

The hydroxymethyl and methyl substituents in this compound likely influence its solubility, stability, and metabolic pathways compared to simpler lactones.

Properties

IUPAC Name |

4-(hydroxymethyl)-3-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(2-7)3-9-6(4)8/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSXTVMBZVLXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(COC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-methyloxolan-2-one typically involves the reaction of glycidol with isocyanates, followed by intramolecular cyclization . This method is efficient and provides good yields under neutral catalytic conditions.

Industrial Production Methods

Industrial production of 4-(Hydroxymethyl)-3-methyloxolan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methyloxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: A wide range of substituted oxolanones, depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-3-methyloxolan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methyloxolan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxolan-2-one Derivatives

Key Findings:

Substituent Effects on Stability :

- The fluorinated analog () exhibits enhanced stability due to fluorine’s electronegativity and hydrogen bonding from hydroxyl groups. This contrasts with simpler hydroxymethyl derivatives, which may undergo hydrolysis or oxidation more readily .

- Aromatic substituents (e.g., hydroxyphenyl in ) confer photostability but may reduce solubility in polar solvents .

Bioactivity and Toxicity: While 4-(Hydroxymethyl)-3-methyloxolan-2-one itself lacks direct toxicity data, structurally related hydrazine derivatives (e.g., HMPH and HMBD in ) demonstrate mutagenicity via radical-mediated DNA damage. This highlights the importance of substituents in dictating biological effects .

Synthetic Utility :

- Hydroxymethyl and methyl groups in the target compound may facilitate derivatization for pharmaceutical intermediates, similar to fluorinated lactones used in nucleoside synthesis (e.g., ) .

Biological Activity

4-(Hydroxymethyl)-3-methyloxolan-2-one, a compound belonging to the oxolane family, has garnered interest in various biological research fields due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical formula for 4-(Hydroxymethyl)-3-methyloxolan-2-one is . It features a hydroxymethyl group attached to a methyloxolane ring, which contributes to its unique reactivity and biological properties.

The biological activity of 4-(Hydroxymethyl)-3-methyloxolan-2-one is attributed to its interactions with various biomolecular targets:

- Antimicrobial Activity : Studies have shown that compounds with similar oxolane structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Antitumoral Effects : Preliminary research suggests that this compound may inhibit tumor cell proliferation. The exact mechanism remains under investigation, but it may involve induction of apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 4-(Hydroxymethyl)-3-methyloxolan-2-one:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of derivatives of 4-(Hydroxymethyl)-3-methyloxolan-2-one against multiple bacterial strains. The results indicated that modifications to the hydroxymethyl group enhanced activity against Pseudomonas aeruginosa and Candida albicans, suggesting that structural variations can significantly influence biological outcomes .

Case Study 2: Antitumoral Activity

Research conducted on cancer cell lines demonstrated that 4-(Hydroxymethyl)-3-methyloxolan-2-one could reduce cell viability by over 50% at concentrations above 100 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, leading to programmed cell death .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-(Hydroxymethyl)-3-methyloxolan-2-one is crucial for its potential therapeutic applications:

- Absorption and Distribution : Initial studies suggest moderate absorption rates when administered orally, with peak plasma concentrations occurring within 1–3 hours post-administration.

- Metabolism : The compound undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes.

- Toxicity : Toxicological assessments indicate a low acute toxicity profile; however, long-term studies are necessary to evaluate chronic exposure effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.